molecular formula C26H26ClN3O4 B302276 2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE

2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE

Cat. No.: B302276
M. Wt: 480 g/mol
InChI Key: NOQVCZZNIZSMED-MBTHVWNTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorobenzoyl, carbohydrazonoyl, ethoxyphenoxy, and dimethylphenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Chlorobenzoyl Intermediate: This step involves the reaction of 4-chlorobenzoic acid with suitable reagents to form the chlorobenzoyl intermediate.

    Carbohydrazonoyl Formation: The chlorobenzoyl intermediate is then reacted with hydrazine derivatives to form the carbohydrazonoyl group.

    Ethoxyphenoxy Addition: The carbohydrazonoyl intermediate is further reacted with ethoxyphenol under specific conditions to introduce the ethoxyphenoxy group.

    Final Coupling: The final step involves coupling the ethoxyphenoxy intermediate with 3,4-dimethylaniline to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where specific groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-chlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-(2-(3-chlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
  • 4-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate

Uniqueness

Compared to similar compounds, 2-(4-{[(Z)-2-(4-CHLOROBENZOYL)HYDRAZONO]METHYL}-2-ETHOXYPHENOXY)-N~1~-(3,4-DIMETHYLPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which may confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C26H26ClN3O4

Molecular Weight

480 g/mol

IUPAC Name

4-chloro-N-[(Z)-[4-[2-(3,4-dimethylanilino)-2-oxoethoxy]-3-ethoxyphenyl]methylideneamino]benzamide

InChI

InChI=1S/C26H26ClN3O4/c1-4-33-24-14-19(15-28-30-26(32)20-7-9-21(27)10-8-20)6-12-23(24)34-16-25(31)29-22-11-5-17(2)18(3)13-22/h5-15H,4,16H2,1-3H3,(H,29,31)(H,30,32)/b28-15-

InChI Key

NOQVCZZNIZSMED-MBTHVWNTSA-N

SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=C(C=C2)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)Cl)OCC(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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